molecular formula C12H17NO3 B091961 Methyl 2-[2-(dimethylamino)ethoxy]benzoate CAS No. 18167-29-8

Methyl 2-[2-(dimethylamino)ethoxy]benzoate

Cat. No. B091961
CAS RN: 18167-29-8
M. Wt: 223.27 g/mol
InChI Key: YYHIRPUVYUUCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[2-(dimethylamino)ethoxy]benzoate” is a chemical compound with the molecular formula C12H17NO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 2-[2-(dimethylamino)ethoxy]benzoate” consists of a benzoate group attached to a dimethylaminoethoxy group . The molecular weight of this compound is 223.27 g/mol.


Physical And Chemical Properties Analysis

“Methyl 2-[2-(dimethylamino)ethoxy]benzoate” is a liquid at room temperature . It has a refractive index of 1.442 (lit.) and a density of 0.954 g/mL at 25 °C (lit.) . The boiling point is 95 °C/15 mmHg (lit.) .

Scientific Research Applications

Pharmaceutical Testing

“Methyl 2-[2-(dimethylamino)ethoxy]benzoate” can be used for pharmaceutical testing . It can serve as a reference standard for accurate results in various analytical methods.

Collection of Rare and Unique Chemicals

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it could have other yet-to-be-discovered applications in scientific research.

Mechanism of Action

The mechanism of action of “Methyl 2-[2-(dimethylamino)ethoxy]benzoate” is not clearly defined due to the lack of specific research on this compound .

properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-7-5-4-6-10(11)12(14)15-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHIRPUVYUUCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572309
Record name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(dimethylamino)ethoxy]benzoate

CAS RN

18167-29-8
Record name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.2 g of methyl salicylate are dissolved in 200 ml of anhydrous acetonitrile and stirred with 4.4 g of 60% sodium hydride suspension in oil at ambient temperature for 60 minutes. To this solution is added 200 ml of absolute acetonitrile, then it is mixed with 17.4 g of 2-(N,N-dimethylamino)ethylchloride hydrochloride and 5.2 g of 60% sodium hydride suspension in oil. This solution is also stirred for 60 minutes at ambient temperature. The combined solutions are refluxed for 1 hour and then evaporated down in vacuo. The residue is mixed with water and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, the solvent is distilled off in vacuo and the residue is chromatographed on silica gel with ethyl acetate/methanol (1:1). In this way, 14.6 g of a yellow oil are obtained (65% of theory).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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